molecular formula C9H6ClFN2O B2692237 (3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride CAS No. 1261024-87-6

(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride

Cat. No.: B2692237
CAS No.: 1261024-87-6
M. Wt: 212.61
InChI Key: NWIMSMSYRYDRLN-LCYFTJDESA-N
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Description

(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy group at the N-position, and a carboximidoyl chloride group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by the formation of the carboximidoyl chloride group through a reaction with appropriate chlorinating agents. The hydroxy group is introduced through hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidoyl chloride group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The hydroxy group can form hydrogen bonds, while the carboximidoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecules. These interactions modulate the activity of the targets, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroindole: Lacks the hydroxy and carboximidoyl chloride groups, resulting in different reactivity and biological activity.

    N-Hydroxyindole: Lacks the fluorine and carboximidoyl chloride groups, affecting its binding properties and stability.

    Indole-3-carboximidoyl chloride: Lacks the fluorine and hydroxy groups, leading to different chemical behavior and applications.

Uniqueness

(3Z)-6-Fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and carboximidoyl chloride groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

(3Z)-6-fluoro-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-9(13-14)7-4-12-8-3-5(11)1-2-6(7)8/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIMSMSYRYDRLN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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